molecular formula C14H16N2O3S B2554396 5-cyclopropyl-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide CAS No. 2034404-65-2

5-cyclopropyl-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide

Cat. No. B2554396
CAS RN: 2034404-65-2
M. Wt: 292.35
InChI Key: HZFXJNJGEMLBHD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of isoxazole and thiophene derivatives can be complex and varies based on the substitution of various groups on the isoxazole or thiophene ring .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as various therapeutic agents . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .

Scientific Research Applications

Synthesis and Biological Activities

  • Research has demonstrated the synthesis of isoxazole-containing compounds, similar to the one , exhibiting potent inhibitory properties against certain enzymes, suggesting potential therapeutic applications. For example, isoxazole derivatives have shown excellent inhibitory activity against human carbonic anhydrase isoforms, indicating potential for treating conditions like glaucoma and neuropathic pain (Altug et al., 2017).
  • Another study focused on the design, synthesis, and herbicidal activity of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, showing significant inhibition against certain weed species, which underscores the agricultural applications of such compounds (Sun et al., 2020).

Chemical Properties and Synthesis Methods

  • Isoxazoles have been synthesized using various methods, with some focusing on incorporating cyclopropyl groups to achieve desired chemical properties and biological activities. For instance, thiazoline-4-carboxylates incorporating cyclopropyl groups have been synthesized, showing a range of yields and potential for further chemical modifications (Nötzel et al., 2001).
  • The synthesis of isoxazolidines, a related class of compounds, through direct ring formation from allylic hydroxylamines under acidic conditions, highlights another method that could potentially be applied to the synthesis of isoxazole derivatives (Malamas & Palka, 1996).

Potential Applications in Drug Design

  • Some isoxazole derivatives have been explored for their immunosuppressive properties, indicating potential applications in drug design for autoimmune diseases. For example, isoxazol and cinchoninic acid derivatives have shown inhibitory effects on enzymes involved in pyrimidine synthesis, important for immune cell functions (Knecht & Löffler, 1998).

Mechanism of Action

The mechanism of action of isoxazole and thiophene derivatives can vary widely depending on the specific compound and its biological target. For example, some isoxazole derivatives have been designed and synthesized as FLT3 inhibitors, which play a critical role in the development and progress of acute myeloid leukemia .

Future Directions

The future directions in the field of isoxazole and thiophene derivatives are likely to involve the development of new synthetic strategies and the design of new derivatives based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole and thiophene derivatives to the medicinal chemists for the development of clinically viable drugs .

properties

IUPAC Name

5-cyclopropyl-N-(3-hydroxy-3-thiophen-3-ylpropyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c17-12(10-4-6-20-8-10)3-5-15-14(18)11-7-13(19-16-11)9-1-2-9/h4,6-9,12,17H,1-3,5H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFXJNJGEMLBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCCC(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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